

The CKLF1/CCR4 Axis in Neuroinflammation: A Therapeutic Target for IMM-H004

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Compound of Interest

Compound Name: IMM-H004

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Executive Summary

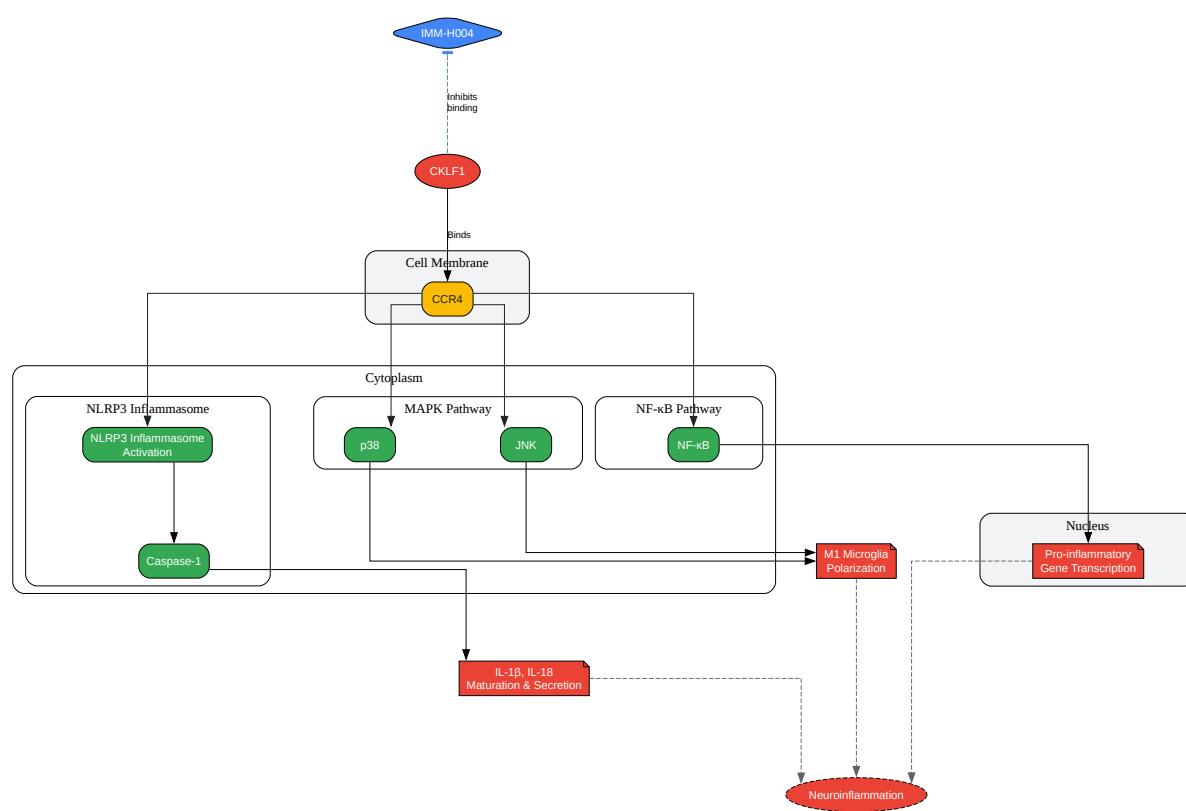
Neuroinflammation is a critical component in the pathophysiology of numerous central nervous system (CNS) disorders, including ischemic stroke. The chemokine-like factor 1 (CKLF1) and its receptor, C-C chemokine receptor type 4 (CCR4), have emerged as a key signaling pathway driving detrimental inflammatory cascades within the CNS. This document provides a comprehensive overview of the CKLF1/CCR4 axis, its role in neuroinflammation, and the therapeutic potential of **IMM-H004**, a novel coumarin derivative that modulates this pathway. We will delve into the molecular mechanisms, present quantitative data from preclinical studies, and provide detailed experimental protocols relevant to the investigation of this pathway.

The CKLF1/CCR4 Signaling Pathway

Chemokine-like factor 1 (CKLF1) is an atypical chemokine that acts as a potent chemoattractant for various immune cells.^{[1][2]} Its primary functional receptor is CCR4, a G protein-coupled receptor (GPCR) expressed on the surface of immune cells such as T cells, microglia, and monocytes.^{[1][2][3]} The interaction between CKLF1 and CCR4 initiates a cascade of intracellular signaling events that are pivotal in the inflammatory response.

Upon binding of CKLF1 to CCR4, several downstream pathways are activated:

- NF-κB Pathway: This is a central pathway in inflammation. CKLF1/CCR4 signaling leads to the activation of the NF-κB transcription factor, which then translocates to the nucleus to promote the expression of pro-inflammatory genes, including cytokines like IL-1 β and TNF- α .
[\[2\]](#)[\[4\]](#)[\[5\]](#)
- MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, particularly the p38 and JNK signaling cascades, is activated by CKLF1.[\[6\]](#) This pathway is crucial for regulating microglial polarization towards the pro-inflammatory M1 phenotype.[\[6\]](#)[\[7\]](#)
- NLRP3 Inflammasome Activation: The CKLF1/CCR4 axis can mediate the activation of the NOD-like receptor protein 3 (NLRP3) inflammasome.[\[2\]](#)[\[8\]](#) This multi-protein complex is responsible for the maturation and secretion of potent pro-inflammatory cytokines IL-1 β and IL-18, exacerbating inflammatory injury.[\[2\]](#)



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Caption: CKLF1/CCR4 signaling and **IMM-H004** inhibition.

Role of the CKLF1/CCR4 Axis in Neuroinflammation

In the context of CNS injury, such as ischemic stroke, damaged neurons release CKLF1.[\[6\]](#)

This surge in CKLF1 expression triggers a robust neuroinflammatory response, primarily through the activation of microglia, the resident immune cells of the brain.

- Microglial Activation and M1 Polarization: CKLF1, acting through CCR4, promotes the polarization of microglia towards a pro-inflammatory M1 phenotype.[\[6\]](#)[\[7\]](#) M1 microglia release a battery of neurotoxic factors, including pro-inflammatory cytokines (TNF- α , IL-1 β , IL-6) and reactive oxygen species, which contribute to secondary brain injury.[\[4\]](#)[\[6\]](#) Studies have shown that CKLF1 can upregulate M1 markers like CD16 and CD32 in microglia.[\[7\]](#)[\[9\]](#)
- Immune Cell Recruitment: As a chemokine, CKLF1 facilitates the recruitment of peripheral immune cells, such as neutrophils and lymphocytes, to the site of injury, further amplifying the inflammatory cascade.[\[2\]](#)
- Blood-Brain Barrier Disruption: The inflammatory environment fostered by CKLF1/CCR4 signaling can contribute to the breakdown of the blood-brain barrier, leading to increased infiltration of immune cells and exacerbating cerebral edema.[\[1\]](#)

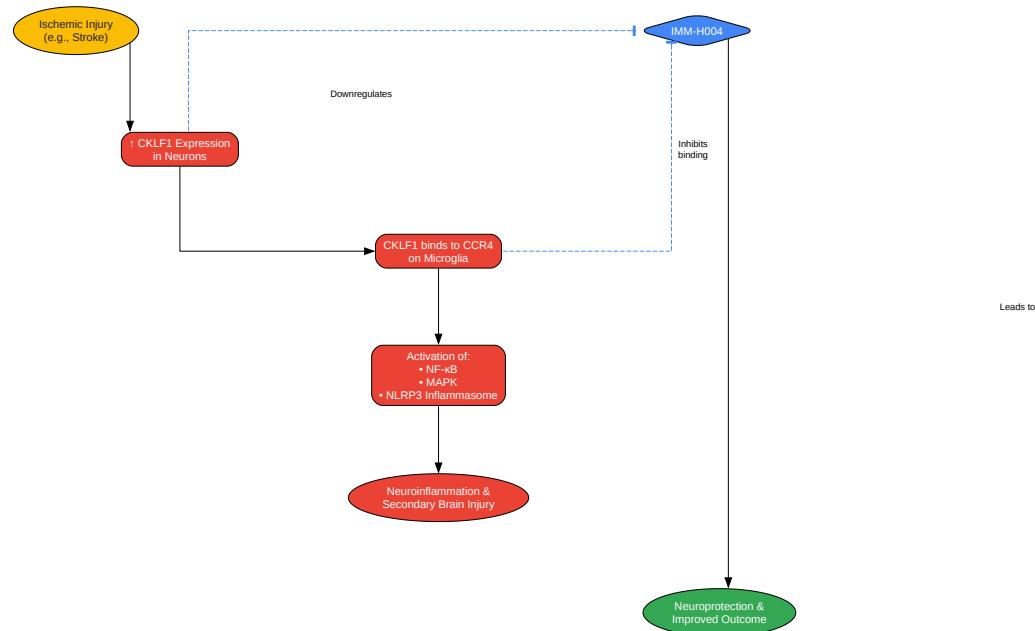
IMM-H004: A Novel CKLF1/CCR4 Pathway Modulator

IMM-H004 is a novel coumarin derivative that has demonstrated significant neuroprotective effects in preclinical models of cerebral ischemia.[\[4\]](#)[\[8\]](#) Its primary mechanism of action involves the targeted disruption of the CKLF1/CCR4 signaling axis.

IMM-H004 has been shown to:

- Downregulate CKLF1 Expression: Treatment with **IMM-H004** significantly decreases the elevated expression of CKLF1 observed after ischemic injury.[\[4\]](#)[\[10\]](#)
- Inhibit CKLF1-CCR4 Binding: Co-immunoprecipitation assays have confirmed that **IMM-H004** reduces the amount of CKLF1 that binds to its receptor, CCR4.[\[8\]](#)[\[10\]](#)
- Suppress Inflammatory Response: By inhibiting the CKLF1/CCR4 pathway, **IMM-H004** effectively suppresses downstream inflammatory events, including NLRP3 inflammasome

activation, NF- κ B signaling, and the production of pro-inflammatory cytokines like IL-1 β and TNF- α .^{[4][8]} This anti-inflammatory action is central to its neuroprotective effects.^[4]



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Caption: Mechanism of action of **IMM-H004** in neuroinflammation.

Quantitative Data on IMM-H004 Efficacy

Preclinical studies in rat models of permanent middle cerebral artery occlusion (pMCAO) have provided quantitative evidence for the efficacy of **IMM-H004**.

Table 1: Effect of **IMM-H004** on Brain Injury in pMCAO Rat Model

| Parameter | Model Group | IMM-H004 (10 mg/kg) Group | Reference |
|--------------------------------|-------------|---------------------------|----------------------|
| Infarct Area (%) | ~35-40% | ~15-20% | [11] |
| Neurological Score (Zea Longa) | 3 - 4 | 1 - 2 | [11] |
| Brain Edema Ratio (%) | ~10-12% | ~4-6% | [11] |

Table 2: Effect of **IMM-H004** on Inflammatory Markers in Ischemic Brain Tissue

| Marker | Model Group | IMM-H004 (10 mg/kg) Group | Reference |
|-------------------------------------|-------------------------|---------------------------|---------------------|
| CKLF1 Expression | Significantly Increased | Significantly Decreased | [4] |
| TNF- α Level (pg/mg protein) | Markedly Increased | Significantly Reduced | [4] |
| IL-1 β Level (pg/mg protein) | Markedly Increased | Significantly Reduced | [4] |
| p-NF- κ B Expression | Markedly Increased | Significantly Reduced | [4] |

Table 3: Effect of **IMM-H004** on Microglia Polarization in OGD/R Model

| Marker (mRNA expression) | OGD/R Group | OGD/R + IMM-H004 Group | Reference |
|--------------------------|-------------|------------------------|----------------------|
| iNOS (M1 Marker) | Increased | Decreased | [10] |
| CD16 (M1 Marker) | Increased | Decreased | [10] |
| CKLF1 | Increased | Decreased | [10] |

Key Experimental Protocols

The following are summarized protocols for key in vivo and in vitro experiments used to study the CKLF1/CCR4 pathway and the effects of **IMM-H004**.

In Vivo: Permanent Middle Cerebral Artery Occlusion (pMCAO) Model

This model is used to simulate ischemic stroke in rodents.[\[8\]](#)

- Animal Preparation: Adult male Sprague-Dawley or Wistar rats (250-300g) are anesthetized (e.g., with chloral hydrate or isoflurane).
- Surgical Procedure: A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). The ECA is ligated and dissected distally. A nylon monofilament (e.g., 4-0) with a rounded tip is inserted through the ECA stump into the ICA to occlude the origin of the middle cerebral artery (MCA). The filament is left in place permanently.
- Drug Administration: **IMM-H004** (e.g., 5, 10, or 20 mg/kg) or vehicle is administered intravenously or intraperitoneally at a specified time post-occlusion (e.g., 6 hours).[\[8\]](#)[\[11\]](#)
- Outcome Assessment (24h post-MCAO):
 - Neurological Deficit Scoring: The Zea Longa 5-point scale is commonly used (0=no deficit, 4=spontaneous circling).[\[11\]](#)
 - Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while the infarcted area remains white.[\[8\]](#)
 - Tissue Collection: Brain tissue is collected for biochemical analyses like ELISA, Western blotting, and qPCR.

In Vitro: Oxygen-Glucose Deprivation/Reperfusion (OGD/R)

This model simulates ischemic/reperfusion injury in cell culture, often using the BV2 microglial cell line or primary neurons.[\[6\]](#)[\[10\]](#)

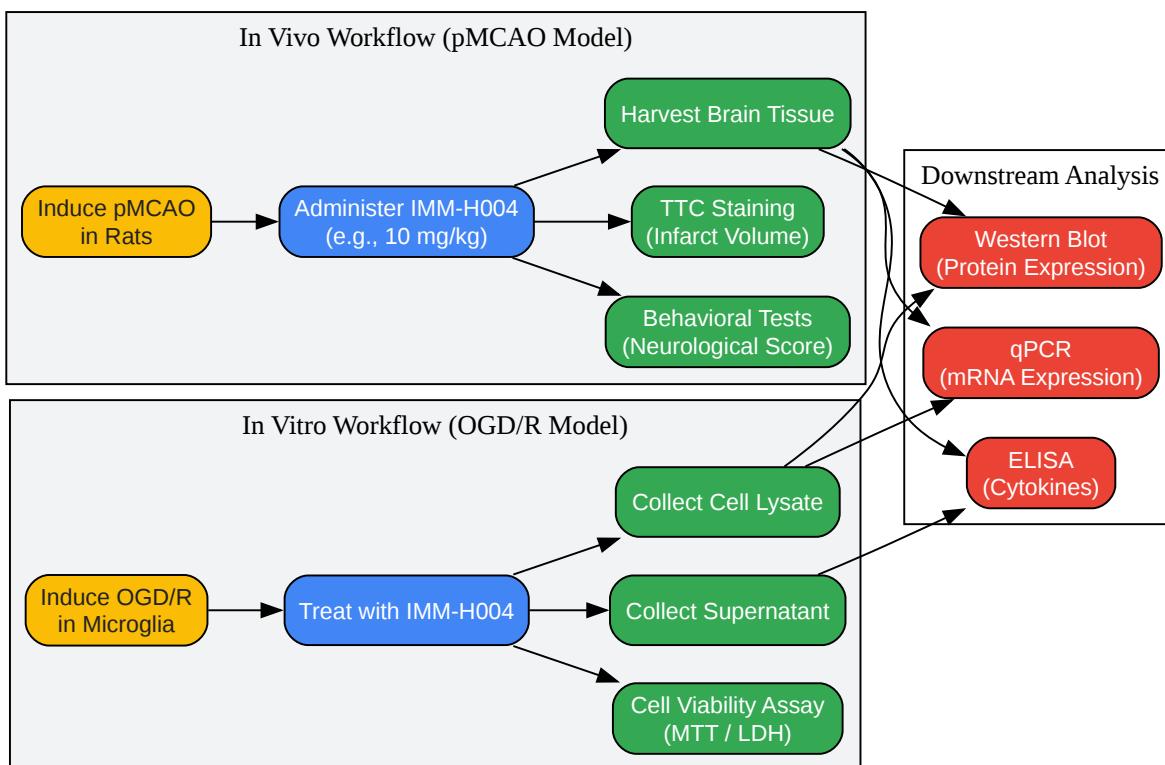
- Cell Culture: BV2 microglia are cultured in standard DMEM with 10% FBS.
- OGD Induction: The culture medium is replaced with glucose-free Earle's Balanced Salt Solution. The cells are then placed in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a specified duration (e.g., 1-2 hours).
- Reperfusion: The glucose-free medium is replaced with normal culture medium, and cells are returned to a normoxic incubator (95% air, 5% CO₂) for a reperfusion period (e.g., 24 hours).
- Treatment: **IMM-H004** is added to the culture medium during the reperfusion phase.
- Analysis:
 - Cell Viability: Assessed using MTT or LDH assays.[\[10\]](#)
 - Gene Expression: mRNA levels of CKLF1, CCR4, and M1/M2 markers are quantified using qPCR.[\[10\]](#)
 - Protein Analysis: Cytokine levels in the supernatant are measured by ELISA. Protein expression in cell lysates is measured by Western blotting.[\[8\]](#)

Chemotaxis Assay (Boyden Chamber)

This assay measures the chemoattractant effect of CKLF1 on cells expressing CCR4.[\[3\]](#)[\[12\]](#) [\[13\]](#)

- Chamber Setup: A two-chamber plate (e.g., Transwell) with a porous membrane (e.g., 5-8 μ m pores) is used.
- Chemoattractant Loading: The lower chamber is filled with medium containing the chemoattractant (e.g., recombinant CKLF1) at various concentrations. Medium without the chemoattractant serves as a negative control.[\[12\]](#)
- Cell Seeding: A suspension of the cells of interest (e.g., CCR4-transfected HEK293 cells or microglia) is added to the upper chamber.[\[3\]](#)
- Incubation: The plate is incubated for several hours (e.g., 4-6 hours) at 37°C to allow cells to migrate through the membrane towards the chemoattractant.

- Quantification: The non-migrated cells on the top side of the membrane are removed. The migrated cells on the bottom side are fixed, stained (e.g., with crystal violet), and counted under a microscope. The number of migrated cells is a measure of the chemotactic response.



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Caption: Typical experimental workflows for studying **IMM-H004**.

Conclusion and Future Directions

The CKLF1/CCR4 signaling axis represents a significant pathway in the progression of neuroinflammation following CNS injuries like ischemic stroke. Its activation leads to microglial polarization towards a detrimental M1 phenotype and the release of pro-inflammatory mediators. The novel compound **IMM-H004** has shown considerable promise as a therapeutic agent by specifically targeting this pathway. It effectively reduces CKLF1 expression and its

interaction with CCR4, thereby mitigating the downstream inflammatory cascade and conferring neuroprotection.[4][8]

Further research should focus on elucidating the complete spectrum of CKLF1/CCR4 signaling in different CNS cell types and its role in other neuroinflammatory and neurodegenerative diseases. The continued development of **IMM-H004** and other specific antagonists for this pathway holds the potential to provide new and effective treatments for a range of debilitating neurological disorders.

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